molecular formula C26H20N2O B3825548 10,10-bis(4-aminophenyl)anthracen-9(10H)-one

10,10-bis(4-aminophenyl)anthracen-9(10H)-one

Cat. No.: B3825548
M. Wt: 376.4 g/mol
InChI Key: HABJWTMJQUIKSY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10,10-bis(4-aminophenyl)anthracen-9(10H)-one typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for producing anthracene derivatives in good yields . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

10,10-bis(4-aminophenyl)anthracen-9(10H)-one can undergo various chemical reactions, including:

Scientific Research Applications

10,10-bis(4-aminophenyl)anthracen-9(10H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10,10-bis(4-aminophenyl)anthracen-9(10H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing pathways related to its photophysical and electrochemical properties. These interactions can lead to changes in the behavior of the target molecules, making it valuable in both research and industrial applications .

Comparison with Similar Compounds

10,10-bis(4-aminophenyl)anthracen-9(10H)-one can be compared with other anthracene-based derivatives, such as:

Properties

IUPAC Name

10,10-bis(4-aminophenyl)anthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O/c27-19-13-9-17(10-14-19)26(18-11-15-20(28)16-12-18)23-7-3-1-5-21(23)25(29)22-6-2-4-8-24(22)26/h1-16H,27-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABJWTMJQUIKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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